Cas no 27748-08-9 (Methyl 4-hydroxy-1H-indole-2-carboxylate)
Methyl 4-hydroxy-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-hydroxy-1H-indole-2-carboxylate
- methyl 4-hydroxyindole-2-carboxylate
- 4-hydroxy-1H-indole-2-carboxylic acid methyl ester
- 4-Hydroxyindol-2-carbonsaeuremethylester
- 4-hydroxy-indole-2-carboxylic acid methyl ester
- AG-E-88604
- CTK4G0208
- F2158-0634
- KB-203009
- methyl 4-hydroxyindole-2carboxylate
- methyl 4Hydroxyindole-2-carboxylate
- SureCN915460
- YAODSTOIAVANEI-UHFFFAOYSA-N
- 1H-Indole-2-carboxylic acid, 4-hydroxy-, methyl ester
- EN300-214990
- WS-02437
- DB-298015
- D85318
- DTXSID30624612
- SCHEMBL915460
- AKOS006334212
- METHYL4-HYDROXY-1H-INDOLE-2-CARBOXYLATE
- CS-0022941
- 27748-08-9
-
- MDL: MFCD16631786
- Inchi: 1S/C10H9NO3/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12/h2-5,11-12H,1H3
- InChI Key: YAODSTOIAVANEI-UHFFFAOYSA-N
- SMILES: OC1=CC=CC2=C1C=C(C(=O)OC)N2
Computed Properties
- Exact Mass: 191.058243149g/mol
- Monoisotopic Mass: 191.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 62.3Ų
Experimental Properties
- Density: 1.383
- Boiling Point: 405.639 °C at 760 mmHg
- Flash Point: 199.124 °C
Methyl 4-hydroxy-1H-indole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 137878-1g |
Methyl 4-hydroxy-1H-indole-2-carboxylate, 95%+ |
27748-08-9 | 95% | 1g |
$692.00 | 2023-09-09 | |
| Matrix Scientific | 137878-2.500g |
Methyl 4-hydroxy-1H-indole-2-carboxylate, 95%+ |
27748-08-9 | 95% | 2.500g |
$1511.00 | 2023-09-09 | |
| Matrix Scientific | 137878-5g |
Methyl 4-hydroxy-1H-indole-2-carboxylate, 95%+ |
27748-08-9 | 95% | 5g |
$2279.00 | 2023-09-09 | |
| TRC | B588075-10mg |
methyl 4-hydroxy-1H-indole-2-carboxylate |
27748-08-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B588075-50mg |
methyl 4-hydroxy-1H-indole-2-carboxylate |
27748-08-9 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B588075-100mg |
methyl 4-hydroxy-1H-indole-2-carboxylate |
27748-08-9 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Alichem | A199008335-5g |
Methyl 4-hydroxy-1H-indole-2-carboxylate |
27748-08-9 | 95% | 5g |
$2150.70 | 2023-09-02 | |
| Alichem | A199008335-10g |
Methyl 4-hydroxy-1H-indole-2-carboxylate |
27748-08-9 | 95% | 10g |
$2926.56 | 2023-09-02 | |
| Alichem | A199008335-25g |
Methyl 4-hydroxy-1H-indole-2-carboxylate |
27748-08-9 | 95% | 25g |
$4920.48 | 2023-09-02 | |
| Chemenu | CM148847-1g |
Methyl 4-hydroxy-1H-indole-2-carboxylate |
27748-08-9 | 95% | 1g |
$398 | 2021-08-05 |
Methyl 4-hydroxy-1H-indole-2-carboxylate Suppliers
Methyl 4-hydroxy-1H-indole-2-carboxylate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on Methyl 4-hydroxy-1H-indole-2-carboxylate
Comprehensive Overview of Methyl 4-hydroxy-1H-indole-2-carboxylate (CAS No. 27748-08-9): Properties, Applications, and Research Insights
Methyl 4-hydroxy-1H-indole-2-carboxylate (CAS No. 27748-08-9) is a specialized organic compound belonging to the indole carboxylate family. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. The methyl ester group at the 2-position and the hydroxy substitution at the 4-position of the indole ring make it a versatile intermediate for synthesizing bioactive molecules. Researchers and industries are increasingly exploring its role in drug discovery, particularly for targeting neurological disorders and anti-inflammatory agents.
In recent years, the demand for Methyl 4-hydroxy-1H-indole-2-carboxylate has risen alongside growing interest in heterocyclic compounds and their therapeutic potential. Searches for terms like "indole derivatives in medicine" and "CAS 27748-08-9 supplier" reflect its relevance in both academic and industrial settings. The compound's molecular formula (C10H9NO3) and molecular weight (191.18 g/mol) are frequently queried, highlighting its importance in synthetic chemistry workflows. Its melting point (typically 160–165°C) and solubility in polar solvents like methanol and DMSO further underscore its practicality in lab-scale applications.
One of the most discussed topics related to Methyl 4-hydroxy-1H-indole-2-carboxylate is its potential role in neuroprotective therapies. Studies suggest that indole-based compounds may modulate serotonin receptors, making them candidates for treating mood disorders or neurodegenerative diseases. Additionally, its antioxidant properties have sparked interest in cosmetic formulations aimed at reducing oxidative stress in skin cells. These applications align with trending searches such as "natural indole benefits" and "indole carboxylates in skincare," demonstrating its cross-disciplinary appeal.
From a synthetic perspective, CAS 27748-08-9 serves as a key building block for multi-step organic synthesis. Its carboxylate group allows for further functionalization, enabling the creation of hybrid molecules with enhanced bioactivity. Laboratories often employ NMR spectroscopy and HPLC purification to characterize and isolate this compound, ensuring high purity for downstream applications. Queries like "how to synthesize Methyl 4-hydroxy-1H-indole-2-carboxylate" and "27748-08-9 spectral data" are common among chemists optimizing protocols for its production.
Environmental and green chemistry considerations are also shaping the discourse around Methyl 4-hydroxy-1H-indole-2-carboxylate. Researchers are investigating eco-friendly synthesis routes, such as catalytic methods or biocatalysis, to reduce waste and energy consumption. This aligns with broader industry trends toward sustainable pharmaceutical manufacturing, a topic frequently searched alongside terms like "green synthesis of indoles."
In conclusion, Methyl 4-hydroxy-1H-indole-2-carboxylate (CAS No. 27748-08-9) represents a compelling case study in the intersection of medicinal chemistry, material science, and sustainability. Its structural versatility and emerging applications ensure its continued relevance in scientific literature and industrial pipelines. For those seeking deeper insights, resources on indole chemistry or CAS registry databases provide valuable technical data to further explore its potential.
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